molecular formula C37H41N3O6 B612070 TP-110 CAS No. 688737-95-3

TP-110

Cat. No. B612070
M. Wt: 623.73794
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

TP-110 is a new proteasome inhibitor, which shows potent growth inhibition in various tumor cell lines. Treatment with TP-110 for 24 h in vitro induced apoptosis in multiple myeloma cell line RPMI8226. TP-110 reduced the intrinsic inhibitor of apoptosis proteins (IAPs), cIAP-1 and XIAP, that suppress executioner caspases.

Scientific Research Applications

Nuclear Physics and Material Science

  • Nuclear Data and Structure Analysis : TP-110 has been referenced in the study of nuclear data sheets, particularly for the mass chain A = 110, which includes a variety of nuclei like Tc, Ru, Rh, Pd, Ag, Cd, In, Sn, Sb, and Te (Bertrand & Raman, 1971).
  • Triaxial Projected Shell Model (TPSM) in Neutron-rich Isotopes : Investigations using TPSM have been carried out to understand band structures in neutron-rich isotopes around mass ∼ 110, providing insights into nuclear shape and structure (Bhat et al., 2015).
  • Superconducting Materials : Research has developed a novel polymer solution synthesis for the 110 K superconducting phase in the bismuth system, contributing to advancements in superconductor technology (Sotelo et al., 1993).

Cancer Research

  • Proteasome Inhibitor in Cancer Treatment : TP-110, identified as a new proteasome inhibitor, has been found to induce apoptosis in human prostate cancer PC-3 cells, suggesting its potential application in cancer treatment (Momose et al., 2007).

Environmental Studies

  • Radioactive Contamination Tracking : The environmental mobility of radioactive isotopes like 110mAg, studied in the context of the Fukushima Dai-ichi Nuclear Power Plant accident, has applications in understanding the dispersion of radioactive contamination in coastal catchments (Lepage et al., 2014).

properties

CAS RN

688737-95-3

Product Name

TP-110

Molecular Formula

C37H41N3O6

Molecular Weight

623.73794

IUPAC Name

(2S)-2-((2S)-3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-3-oxopropan-2-yl)-2-(2-(naphthalen-1-yl)acetamido)propanamido)-3-methylbutanamide

SMILES

CC(C)[C@H](N(C(C=O)CC1=CC=C(OC)C=C1)C([C@@H](NC(CC2=C3C=CC=CC3=CC=C2)=O)CC4=CC=C(OC)C=C4)=O)C(N)=O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TP110;  TP-110;  TP 110;  Tyropeptin A7.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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